N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl group at position 5 and a biphenyl-4-carboxamide moiety at position 2. This structure combines aromatic, electron-withdrawing (fluorine), and hydrogen-bonding motifs, making it a candidate for therapeutic applications.
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3OS/c22-18-12-10-17(11-13-18)20-24-25-21(27-20)23-19(26)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJYGEBWBAOXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A similar compound, a fluorinated pyrazole, was found to have a high binding affinity to thehuman estrogen alpha receptor (ERα) . This receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain cancers.
Mode of Action
Based on the similarity to the fluorinated pyrazole, it can be hypothesized that this compound may interact with its target receptor (such as erα) and modulate its activity. This interaction could lead to changes in gene expression and cellular function.
Biochemical Pathways
The interaction with erα suggests that it may influence pathways related togene expression and cellular growth
Result of Action
Based on its potential interaction with erα, it could influence cellular growth and gene expression. This could potentially have therapeutic implications, particularly in diseases such as cancer where the regulation of cellular growth is disrupted.
Biological Activity
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H15FN4S, with a molecular weight of 375.4 g/mol . The compound features a thiadiazole ring which is known for its diverse biological activities.
Anticancer Activity
The anticancer properties of thiadiazole derivatives have been extensively studied. Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.28 | |
| Compound B | HCT116 (Colon Cancer) | 3.29 | |
| Compound C | H460 (Lung Cancer) | 10.0 | |
| This compound | MDA-MB-231 (Breast Cancer) | TBD | Current Study |
The compound has shown selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cell lines. This selectivity is crucial for developing effective cancer therapies.
The mechanism through which this compound exerts its anticancer effects likely involves the inhibition of specific tyrosine kinases and the induction of apoptosis in cancer cells. Studies have demonstrated that related thiadiazole derivatives can disrupt cellular signaling pathways critical for tumor growth and survival .
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiadiazole derivatives indicates that modifications on the phenyl rings significantly influence their biological activity. For instance:
- The presence of electron-withdrawing groups such as fluorine enhances anticancer activity.
- Substituents on the thiadiazole ring can alter binding affinity to target proteins involved in cancer progression.
A study highlighted that compounds with a fluorophenyl substituent exhibited improved potency against breast cancer cell lines compared to their non-fluorinated counterparts .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Aliabadi et al. reported on a series of thiadiazole derivatives showing significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.079 to 8.284 μM .
- Zheng et al. demonstrated that derivatives with specific substitutions on the thiadiazole ring exhibited enhanced antiviral and anticancer activities, suggesting a broad therapeutic potential beyond oncology .
- Recent Investigations have focused on the molecular docking studies to predict interactions between these compounds and target proteins such as tubulin and various kinases involved in cancer signaling pathways.
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, data tables, or case studies for the compound N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide. However, the search results do offer some related information that could be relevant.
General Information
- PubChem Identifier : The PubChem CID for this compound is 4130221 .
- Formula and Weight : Its molecular formula is C21H14FN3OS, with a molecular weight of 375.4 g/mol .
- Other Names : It is also known as 391227-25-1, N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide, Oprea1_200245 and N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide .
Chemical Descriptors
- IUPAC Name : N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide .
- InChI Key : WPJYGEBWBAOXNH-UHFFFAOYSA-N .
- SMILES : C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F .
Related Research
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Substituent Variations
*Calculated molecular weight; †Estimated based on structural similarity.
Key Observations :
- Lipophilicity : Alkyl substituents (e.g., 2-methylpropyl) increase logP (5.28 vs. ~4.5 for the target), favoring lipid solubility but possibly reducing aqueous solubility .
Key Observations :
- Coupling Efficiency : HATU-mediated amide bond formation () achieves high purity (>95%) but variable yields (23–95%), whereas alkylation methods () provide higher yields (up to 97%).
- Challenges : Lower yields in biphenyl carboxamides (e.g., 23% in ) suggest steric hindrance from bulky substituents.
Physicochemical Properties
- logP and Solubility : The target compound’s estimated logP (~4.5) balances lipophilicity and solubility, contrasting with highly lipophilic analogs like (logP 5.28).
- Hydrogen-Bonding Capacity: The 4-fluorophenyl and carboxamide groups provide hydrogen-bond acceptors (4–5) and donors (1), comparable to analogs in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
